N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A series of pyrimidinones, oxazinones, and their derivatives were synthesized to explore their antimicrobial activities, leveraging various starting materials and synthetic pathways. These compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, highlighting their potential in developing new antimicrobial agents (Hossan et al., 2012).
Heterocyclic Derivatives for Anti-inflammatory and Analgesic Agents
- Novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some compounds showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities, demonstrating potential as therapeutic agents (Abu‐Hashem et al., 2020).
Oxidative Radical Cyclization
- The Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes was studied, showcasing innovative synthetic routes for complex molecular scaffolds. This work underscores the importance of radical cyclization in synthesizing natural product analogs and highlights the role of specific functional groups in facilitating these transformations (Chikaoka et al., 2003).
Pyrimidine-linked Heterocyclics
- The synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation was explored for their insecticidal and antibacterial potential. This research demonstrates the utility of microwave-assisted synthesis in creating biologically active compounds, potentially offering a rapid and efficient pathway for developing new agrochemicals and antibiotics (Deohate et al., 2020).
Synthesis and Reactions with Anti-inflammatory Activity
- A series of heterocyclic systems fused to a thiophene moiety were synthesized using citrazinic acid as a synthon, demonstrating significant anti-inflammatory activity. This research provides insights into the design and development of new anti-inflammatory agents, highlighting the potential therapeutic applications of synthesized heterocyclic compounds (Amr et al., 2007).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)22-23-15(2)9-21(25-22)29-13-20(26)24-17-10-18(27-3)12-19(11-17)28-4/h5-12H,13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIOEBKWWYQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.